![molecular formula C21H22N4O6S B1684501 Raltitrexed CAS No. 112887-68-0](/img/structure/B1684501.png)
Raltitrexed
Vue d'ensemble
Description
Raltitrexed, également connu sous le nom de marque Tomudex, est un médicament antimetabolite utilisé en chimiothérapie anticancéreuse. Il s'agit d'un analogue du folate, inhibiteur de la thymidylate synthase, principalement utilisé dans le traitement du cancer colorectal avancé et du mésothéliome malin . This compound agit en inhibant l'enzyme thymidylate synthase, essentielle à la synthèse de l'ADN, empêchant ainsi la croissance et la prolifération des cellules cancéreuses .
Applications De Recherche Scientifique
Metastatic Colorectal Cancer (mCRC)
Raltitrexed has been extensively studied in the context of mCRC, particularly as a second-line or third-line treatment option.
- Combination Therapies : Recent studies have highlighted the efficacy of this compound combined with other agents such as S-1 and oxaliplatin. For instance, a phase II study demonstrated that the combination of this compound and S-1 resulted in an overall response rate of 13.9% in patients with refractory mCRC, with a disease control rate of 58.1% .
- Real-World Evidence : A retrospective analysis involving patients who were heavily pretreated for mCRC showed promising results when this compound was combined with S-1 and bevacizumab. The median overall survival was reported at 12 months, indicating its potential as a viable treatment option in real-world settings .
Advanced Solid Tumors
Beyond colorectal cancer, this compound has shown activity against various advanced solid tumors:
- Malignant Mesothelioma : this compound has been evaluated in combination with cisplatin and pemetrexed for treating advanced malignant mesothelioma. Studies suggest that this compound may enhance the efficacy of these agents due to its distinct mechanism of action .
- Other Tumor Types : Investigations have also explored its use in gastric, pancreatic, head and neck cancers, and non-small cell lung cancer. The combination therapies involving this compound have shown improved outcomes compared to traditional regimens .
Safety Profile
This compound is generally well-tolerated, with adverse effects primarily being mild to moderate. Common toxicities include gastrointestinal disturbances and hematological changes; however, severe toxicities are infrequent compared to other chemotherapeutic agents like 5-fluorouracil .
Data Summary
The following table summarizes key findings from various studies on the efficacy and safety of this compound:
Study | Combination | Patient Population | Overall Response Rate | Median Overall Survival | Notable Findings |
---|---|---|---|---|---|
Phase II Study | S-1 | 46 patients with refractory mCRC | 13.9% | 12 months | Disease control rate: 58.1% |
Retrospective Study | S-1 + Bevacizumab | Heavily pretreated mCRC patients | N/A | 12 months | Effective in real-world settings |
Randomized Trial | This compound + Oxaliplatin | Untreated mCRC patients | 41-54% | 14.6-14.8 months | Comparable outcomes to standard therapies |
Malignant Mesothelioma Study | This compound + Cisplatin/Pemetrexed | Advanced mesothelioma patients | N/A | N/A | Potentially enhances efficacy |
Case Study: this compound in Refractory mCRC
A notable case involved a patient with heavily pretreated mCRC who received this compound combined with S-1 after failing multiple lines of therapy. The patient achieved stable disease for over six months, demonstrating the potential for this compound to provide meaningful clinical benefit even in challenging cases.
Case Study: this compound and Oxaliplatin
In another case study involving patients with untreated mCRC, the combination of this compound and oxaliplatin resulted in significant tumor shrinkage in over half of the participants, with manageable side effects.
Mécanisme D'action
Target of Action
Raltitrexed, also known as Tomudex, is a specific inhibitor of the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a primary target for many anticancer drugs .
Mode of Action
this compound inhibits TS, leading to DNA fragmentation and cell death . The drug is transported into cells via a reduced folate carrier . Once inside the cell, this compound undergoes extensive polyglutamation, which enhances its inhibitory power and duration .
Biochemical Pathways
this compound’s action primarily affects the pathway of DNA synthesis. By inhibiting TS, it prevents the formation of thymidine triphosphate, a key component required for DNA synthesis . This disruption in DNA synthesis leads to DNA fragmentation and ultimately, cell death .
Pharmacokinetics
this compound’s pharmacokinetics reveal that it has a terminal half-life of 260 hours . The drug is best described by a 3-compartment model, suggesting considerable sequestration of this compound in tissues, predominantly as polyglutamate forms . The average clearance of this compound is 2.4 L/h (40 ml/min), and this value is significantly reduced in patients with compromised renal function .
Result of Action
this compound’s action results in significant molecular and cellular effects. It leads to DNA fragmentation and cell death . Studies have shown that this compound can inhibit tumor cell colony formation, arrest the cell cycle, decrease the mitochondrial membrane potential, and induce apoptosis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the combination of this compound with other active antitumor agents, which have different mechanisms of action and distinct tolerability profiles, may offer improved efficacy while maintaining acceptable toxicity .
Analyse Biochimique
Biochemical Properties
Raltitrexed inhibits thymidylate synthase (TS), leading to DNA fragmentation and cell death . It is transported into cells via a reduced folate carrier . Inside the cell, this compound is extensively polyglutamated, which enhances thymidylate synthase inhibitory power and duration .
Cellular Effects
This compound blocks an enzyme needed by the cell to live, interfering with the growth of cancer cells, which are eventually destroyed . It has been shown to significantly inhibit tumor cell colony formation, arrest the cell cycle, decrease the mitochondrial membrane potential, and induce apoptosis .
Molecular Mechanism
This compound’s mechanism of action involves the inhibition of thymidylate synthase (TS), leading to DNA fragmentation and cell death . It is transported into cells via a reduced folate carrier and inside the cell, this compound is extensively polyglutamated, enhancing thymidylate synthase inhibitory power and duration .
Temporal Effects in Laboratory Settings
This compound has a triexponential elimination with a prolonged terminal elimination phase . At the peak, approximately 30% of the administered dose is in the deep tissue compartment, and 24 hours after dosing, more than 20% of the administered dose remains in the body with over 99% in the deep tissue compartment .
Dosage Effects in Animal Models
In animal models, this compound has been shown to cause neural tube defects when administered at an optimal dose of 11.5 mg/kg body weight . The study found that this compound treatment significantly inhibited thymidylate synthase activity .
Metabolic Pathways
This compound is involved in the one-carbon metabolic pathway, where it acts as a folate analog and inhibits thymidylate synthase . This inhibition results in decreased synthesis of thymidine triphosphate, which is required for DNA synthesis .
Transport and Distribution
This compound is transported into cells via a reduced folate carrier . Once inside the cell, it is extensively polyglutamated, which enhances its inhibitory power and duration .
Subcellular Localization
Given that it is transported into cells via a reduced folate carrier and then extensively polyglutamated , it can be inferred that this compound likely localizes to the cytoplasm where it can interact with its target enzyme, thymidylate synthase.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de Raltitrexed implique plusieurs étapes clés. Une méthode courante comprend la réaction de l'ester diéthylique de la N-(5-méthylamino-2-thénioyl)-L-glutamate avec la 6-bromométhyl-3,4-dihydro-2-méthyl-quinazoline-4-one sous catalyse basique et conditions de liaison acide en présence d'un solvant organique. Cela produit un produit de couplage C-N, qui subit une hydrolyse en milieu alcalin. Le produit d'hydrolyse est ensuite soumis à une précipitation acide pour obtenir un produit brut, qui est ensuite purifié par recristallisation .
Méthodes de production industrielle : La préparation industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Le processus implique des techniques d'extraction et de cristallisation pour purifier les intermédiaires et le produit final, garantissant un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : Raltitrexed subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier la structure cyclique de la quinazoline de this compound.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes méthylamino et thiényle, conduisant à la formation de différents analogues.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le brome ou le chlore.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound, qui peuvent avoir des propriétés pharmacologiques différentes .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les analogues du folate et leurs interactions avec les enzymes.
Biologie : this compound est utilisé pour étudier les mécanismes d'inhibition enzymatique et de synthèse de l'ADN.
Médecine : Il est principalement utilisé en chimiothérapie anticancéreuse, en particulier pour le cancer colorectal et le mésothéliome malin.
5. Mécanisme d'action
This compound exerce ses effets en inhibant l'enzyme thymidylate synthase (TS). Cette enzyme est essentielle à la synthèse du triphosphate de thymidine, un nucléotide nécessaire à la synthèse de l'ADN. En inhibant TS, this compound empêche la formation de l'ADN et de l'ARN, conduisant à la mort cellulaire. Le médicament est transporté dans les cellules via un transporteur du folate réduit et subit une polyglutamation, ce qui augmente son pouvoir inhibiteur et sa durée .
Composés similaires :
Méthotrexate : Un autre analogue du folate qui inhibe la dihydrofolate réductase, affectant la synthèse de l'ADN.
Pemetrexed : Similaire à this compound, il inhibe plusieurs enzymes dépendantes du folate, y compris la thymidylate synthase.
Unicité de this compound : this compound est unique en son genre en raison de son inhibition spécifique de la thymidylate synthase sans nécessiter d'effets de modulation sur l'ARN. Il présente un profil de toxicité distinct par rapport aux autres inhibiteurs de la thymidylate synthase et est entièrement actif après polyglutamation, ce qui permet une rétention cellulaire prolongée et une efficacité accrue .
Comparaison Avec Des Composés Similaires
Methotrexate: Another folate analog that inhibits dihydrofolate reductase, affecting DNA synthesis.
Pemetrexed: Similar to this compound, it inhibits multiple folate-dependent enzymes, including thymidylate synthase.
Uniqueness of this compound: this compound is unique in its specific inhibition of thymidylate synthase without requiring modulation effects on RNA. It has a distinct toxicity profile compared to other thymidylate synthase inhibitors and is fully active after polyglutamation, allowing for prolonged cellular retention and enhanced efficacy .
Activité Biologique
Raltitrexed, a potent inhibitor of thymidylate synthase (TS), is primarily utilized in the treatment of colorectal cancer (CRC). Its unique mechanism of action and pharmacological profile have been the focus of various studies, highlighting its efficacy and safety in clinical settings. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions by inhibiting TS, an enzyme critical for DNA synthesis. By blocking this enzyme, this compound disrupts the production of thymidine, leading to impaired DNA replication and ultimately cell death in rapidly dividing cancer cells. This mechanism is particularly effective in tumors that are sensitive to TS inhibition.
Pharmacokinetics and Pharmacodynamics
This compound exhibits a favorable pharmacokinetic profile characterized by prolonged intracellular retention. After administration, it has a half-life of approximately 30 minutes in plasma; however, it remains detectable in cells for up to 24 hours due to its conversion into polyglutamate forms . This property enhances its cytotoxicity compared to other TS inhibitors.
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Plasma Half-Life | ~30 minutes |
Intracellular Retention | Up to 24 hours |
Conversion to Polyglutamate | Yes |
Case Studies and Trials
- Phase I Study : A Phase I trial demonstrated that this compound is well-tolerated at doses starting from 0.1 mg/m². It showed significant anti-tumor activity in murine models, particularly in thymidine kinase-deficient lymphomas .
- Real-World Results : A retrospective study evaluated this compound combined with S-1 and bevacizumab in patients with refractory metastatic CRC. The study reported a median overall survival (OS) of 12 months and an overall response rate (ORR) of 45% among heavily pretreated patients .
- Phase II Study : Another prospective Phase II study investigated the RS regimen (this compound plus S-1) for mCRC after failure of standard therapies. The combination was well-tolerated, with promising efficacy results indicating a potential new third-line treatment option .
Table 2: Summary of Clinical Trials Involving this compound
Study Type | Combination Treatment | Patient Population | Median OS | ORR |
---|---|---|---|---|
Phase I | This compound alone | Murine models | Not applicable | Not applicable |
Retrospective | This compound + S-1 + Bevacizumab | Heavily pretreated mCRC patients | 12 months | 45% |
Phase II | This compound + S-1 | mCRC post-standard therapy | Not specified | Not specified |
Safety Profile
The safety profile of this compound has been assessed across multiple studies. Common adverse effects include gastrointestinal disturbances and myelosuppression, particularly affecting bone marrow function. However, these effects are generally manageable and do not significantly compromise patient quality of life .
Propriétés
IUPAC Name |
(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTVGDXNLFLDRM-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046482 | |
Record name | Raltitrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Raltitrexed | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble, 1.81e-02 g/L | |
Record name | Raltitrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00293 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raltitrexed | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Raltitrexed is an antineoplastic Agents and folic acid antagonists. Raltitrexed inhibits thymidylate synthase (TS) leading to DNA fragmentation and cell death. It is transported into cells via a reduced folate carrier. Inside the cell Raltitrexed is extensively polyglutamated, which enhances thymidylate synthase inhibitory power and duration. Inhibition of this enzyme results in decreased synthesis of thymidine triphosphate which is required for DNA synthesis. | |
Record name | Raltitrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00293 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
112887-68-0 | |
Record name | Raltitrexed | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112887-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raltitrexed | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112887680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Raltitrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00293 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raltitrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[[5-[[(1,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thienyl]carbonyl]-L-Glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RALTITREXED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCB9EGG971 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Raltitrexed | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180-184 °C, 180 - 184 °C | |
Record name | Raltitrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00293 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raltitrexed | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.